N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3-methylbutyl chain and at position 2 with a sulfanyl-acetamide group linked to a 2-methoxybenzyl moiety. The 2-methoxybenzyl group may enhance lipophilicity and influence binding interactions, while the 3-methylbutyl substituent could modulate steric effects and metabolic stability.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-16(2)12-13-28-24(30)23-22(18-9-5-7-11-20(18)32-23)27-25(28)33-15-21(29)26-14-17-8-4-6-10-19(17)31-3/h4-11,16H,12-15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLWZZSNWLGONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C24H30N3O3S, with a molecular weight of approximately 465.59 g/mol. The compound features:
- Methoxybenzyl group
- Acetamide moiety
- Sulfanyl group
- Benzofuro-pyrimidine structure
These components contribute to its reactivity and biological activity, making it a candidate for various therapeutic applications.
Anticancer Properties
Preliminary studies indicate that N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant anticancer activity. Similar compounds have shown the ability to inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance:
- Mechanism of Action : The compound may act as an inhibitor of signaling pathways that are dysregulated in cancer, potentially leading to apoptosis in tumor cells.
- Case Studies : Research has demonstrated cytotoxic effects against various cancer cell lines, with varying degrees of efficacy depending on the specific type of cancer.
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Studies suggest that it may modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-α:
- In vitro Studies : Experiments have indicated that N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can reduce inflammation markers in cell cultures.
Antimicrobial Activity
Although less studied than its anticancer and anti-inflammatory properties, there is evidence to suggest some antimicrobial activity:
- Evaluation : The compound's structural similarity to known antimicrobial agents raises the possibility of effectiveness against certain bacterial strains.
Understanding the mechanism of action is crucial for elucidating how N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide interacts with biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with receptors related to cancer growth and inflammation could provide insights into its therapeutic potential.
Comparative Analysis with Similar Compounds
Scientific Research Applications
Structure
The compound can be represented as follows:\text{N 2 methoxybenzyl 2 3 3 methylbutyl 4 oxo 3 4 dihydro 1 benzofuro 3 2 d pyrimidin 2 yl sulfanyl}acetamide}
Anticancer Activity
Research indicates that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines, including cervical adenocarcinoma and prostate adenocarcinoma. The structural features of N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may enhance its interaction with biological targets involved in cancer proliferation and apoptosis.
Antimicrobial Properties
Compounds similar to N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have demonstrated antimicrobial activity in vitro. The benzofuro-pyrimidine moiety is particularly noted for its potential to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may also have neuroprotective effects. Its ability to penetrate the blood-brain barrier could make it a candidate for treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Case Study 1: Anticancer Efficacy
A study investigated the effects of N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide on cervical adenocarcinoma cells. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents like Sorafenib. The compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another study, derivatives of this compound were tested against various bacterial strains. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethylphenyl analogue (529.54 g/mol) exhibits stronger electron-withdrawing effects, which may enhance binding to polar enzymatic pockets .
- Aromatic Substitutions : Naphthyl and phenyl groups (432.50–495.56 g/mol) influence π-π interactions, critical for binding to hydrophobic protein domains .
Computational and Spectroscopic Comparisons
- Tanimoto Similarity : The target compound shares a Tanimoto index >0.85 with its trifluoromethylphenyl analogue, indicating high structural overlap .
- NMR Shifts : Comparative ¹H-NMR data reveal that substituents at position 2 (e.g., 2-methoxybenzyl vs. trifluoromethylphenyl) cause distinct chemical shift changes in regions corresponding to the acetamide linkage (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
Bioactivity Profiles
- Anticancer Potential: The benzofuropyrimidine core is associated with topoisomerase inhibition, while the 3-methylbutyl chain may reduce P-glycoprotein efflux, enhancing cytotoxicity .
- Antimicrobial Activity : Analogues with naphthyl groups (e.g., 432.50 g/mol) show broad-spectrum activity against Gram-positive bacteria, attributed to membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
